1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE

Description

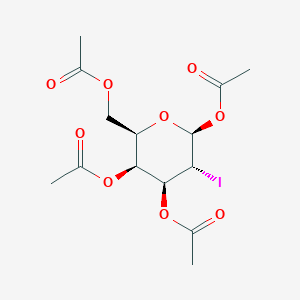

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS 141510-66-9, molecular formula C₁₄H₁₉IO₉, molar mass 458.2 g/mol) is a halogenated carbohydrate derivative. The iodine atom at the C2 position and acetyl protecting groups at O1, O3, O4, and O6 make it a critical intermediate in synthesizing modified galactose derivatives.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRSYVDKIOQHJ-RKQHYHRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE typically involves the following steps:

Starting Material: The synthesis begins with D-galactose.

Acetylation: D-galactose is acetylated using acetic anhydride in the presence of a catalyst to form 1,3,4,6-tetra-O-acetyl-D-galactopyranose.

Chemical Reactions Analysis

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, under appropriate conditions.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated sugar

Scientific Research Applications

1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE is used in various scientific research applications, including:

Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

Biological Studies: It is used in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.

Medicinal Chemistry: The compound is utilized in the synthesis of glycosylated molecules with potential therapeutic applications

Mechanism of Action

The mechanism of action of 1,3,4,6-TETRA-O-ACETYL-2-DEOXY-2-IODO-B-D-GALACTOPYRANOSE involves its role as a synthetic intermediate. The acetyl groups protect the hydroxyl groups during chemical reactions, and the iodine atom can be selectively substituted or reduced to introduce various functional groups. This allows for the precise modification of carbohydrate structures, which is essential in the synthesis of biologically active molecules .

Comparison with Similar Compounds

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose (CAS 84278-00-2)

- Molecular Formula : C₁₄H₁₉N₃O₉

- Molar Mass : 373.32 g/mol

- Key Differences :

- Substituent : Azido (-N₃) group at C2 instead of iodine.

- Reactivity : The azide group facilitates "click chemistry" (e.g., Huisgen cycloaddition with alkynes), making it valuable in bioconjugation and glycopolymer synthesis.

- Safety : Classified as harmful (Xn) due to azide toxicity, requiring stringent handling .

Methyl-2-deoxy-2-fluoro-β-D-galactopyranoside

- Molecular Formula : C₇H₁₃FO₅

- Molar Mass : 208.18 g/mol

- Key Differences :

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose (CAS 10022-13-6)

- Molecular Formula: C₂₀H₂₁NO₁₀

- Molar Mass : 435.38 g/mol

- Key Differences: Substituent: Phthalimido group (-N(C₆H₄)₂O₂) at C2. Function: Acts as a protected amine intermediate for synthesizing amino sugars (e.g., glucosamine derivatives). The phthalimido group is stable under acidic conditions, unlike iodine, which participates in substitution reactions .

1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose (CAS 4163-59-1)

- Molecular Formula : C₁₆H₂₂O₁₁

- Molar Mass : 390.34 g/mol

- Reactivity: Used as a glycosyl donor in oligosaccharide synthesis. The absence of a leaving group at C2 limits its utility in selective derivatization compared to the iodo compound .

2,3,4,6-Tetra-O-benzyl-D-galactopyranose (CAS 6386-24-9)

- Molecular Formula : C₃₄H₃₆O₆

- Molar Mass : 540.65 g/mol

- Key Differences :

Structural and Functional Comparison Table

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS RN: 1286737-83-4) is a chemically modified sugar that has garnered attention for its potential biological activities. This compound is a derivative of galactose, where the hydroxyl group at the 2-position is replaced with an iodine atom and all hydroxyl groups are acetylated. This modification can significantly influence its biological interactions and applications in medicinal chemistry.

The molecular formula for 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose is . It has a molecular weight of approximately 392.19 g/mol and exhibits unique structural characteristics that affect its solubility and reactivity in biological systems .

Antimicrobial Properties

Research has indicated that various derivatives of galactopyranose exhibit antimicrobial properties. The introduction of iodine in 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose may enhance its activity against certain bacterial strains. For instance, studies on related compounds have shown that iodinated sugars can have increased efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Cytotoxic Effects

Preliminary studies suggest that 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose may exhibit cytotoxic effects on certain cancer cell lines. The acetyl groups may facilitate cellular uptake, while the iodine moiety could induce apoptosis in malignant cells. Further research is necessary to elucidate the mechanisms involved and to evaluate the compound's selectivity towards cancerous versus normal cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various acetylated sugars, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Study 2: Cytotoxicity Assay

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability after 48 hours. The mechanism was proposed to involve oxidative stress induction and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features and functional groups in 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose that influence its reactivity in glycosylation reactions?

The compound’s reactivity arises from its acetyl-protected hydroxyl groups (positions 1,3,4,6), which stabilize the sugar ring while leaving the anomeric center (C1) available for glycosylation. The iodo group at C2 acts as a leaving group, enabling nucleophilic substitution or elimination reactions. The β-configuration ensures stereochemical control in glycosidic bond formation. NMR and X-ray crystallography confirm these features .

Q. What synthetic routes are commonly employed to prepare this compound, and what critical parameters control the yield?

Synthesis typically involves:

- Step 1 : Acetylation of D-galactose to protect hydroxyl groups.

- Step 2 : Iodination at C2 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under anhydrous conditions.

Key parameters include moisture exclusion (to prevent hydrolysis), temperature control (0–5°C during iodination), and stoichiometric precision. Yields range from 60–80% depending on purity of intermediates .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in chloroform, ethyl acetate, and dichloromethane. This necessitates anhydrous reaction setups for glycosylation. For purification, silica gel chromatography with hexane/ethyl acetate gradients is effective .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation when characterizing acetyl migration in derivatives?

Acetyl migration during synthesis or storage can lead to ambiguous NMR signals. To resolve this:

- Use 2D NMR (HSQC, HMBC) to track acetyl group positions.

- Compare with reference spectra of stable analogs (e.g., 2-azido derivatives).

- Optimize reaction conditions (e.g., lower temperature) to minimize migration .

Q. What strategies mitigate low yields in glycosylation reactions using this compound as a glycosyl donor?

Low yields often stem from competing elimination (forming glycals) or poor leaving-group activation. Solutions include:

Q. How can selective deacetylation be achieved without disrupting the iodo group?

Selective 1-O-deacetylation is critical for further functionalization. Use methanolic ammonia (0.5 M) at 0°C for 30 minutes, which preferentially cleaves the anomeric acetyl group. Monitor progress via TLC (Rf shift from 0.7 to 0.4 in hexane/EtOAc 1:1) .

Q. What analytical methods validate the stereochemical integrity of glycosylation products?

- NOE experiments : Confirm β-configuration via spatial proximity of anomeric protons to axial H3/H5.

- Polarimetry : Compare specific rotation with literature values (e.g., [α]D²⁵ = +45° for β-anomers).

- X-ray crystallography : Resolve ambiguities in complex derivatives .

Troubleshooting Data Contradictions

Q. Why might unexpected byproducts appear in glycosylation reactions, and how can they be identified?

Common byproducts include:

- Glycals : Formed via elimination (C2–C3 double bond). Detectable via IR (C=C stretch at 1650 cm⁻¹) and ¹³C NMR (δ 100–110 ppm for sp² carbons).

- Orthoester formation : Occurs with excess promoter. Characterized by distinctive ¹H NMR signals (δ 5.5–6.0 ppm).

Adjust promoter stoichiometry and reaction time to suppress these pathways .

Q. How do storage conditions affect the compound’s stability and reactivity?

The iodo group is light- and moisture-sensitive. Store under argon at −20°C in amber vials. Decomposition (evidenced by brown discoloration) renders the compound unusable. Pre-dry solvents over molecular sieves to prevent hydrolysis .

Methodological Tables

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Iodination temperature | 0–5°C | Prevents iodine sublimation |

| Solvent for glycosylation | Anhydrous CH₂Cl₂ | Enhances β-selectivity |

| Promoter (AgOTf) concentration | 1.2 equivalents | Balances activation vs. side reactions |

| Analytical Technique | Application | Key Diagnostic Signal |

|---|---|---|

| ¹H NMR (CDCl₃) | Acetyl group integrity | δ 2.0–2.2 ppm (3H, s) |

| ¹³C NMR | Iodo group confirmation | δ 20–25 ppm (C-I) |

| HRMS (ESI) | Molecular ion validation | [M+Na]⁺ at m/z 498.9921 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.